5-Iodo-2-methylbenzoyl chloride
Description
Properties
IUPAC Name |
5-iodo-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKOJKYDUWPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of 2-Methylbenzoic Acid
The foundational step involves regioselective iodination at the 5-position of 2-methylbenzoic acid. The patent US7642374B2 describes an optimized iodination process using iodine, iodic acid (HIO₃), periodic acid (HIO₄), and acetic anhydride in the presence of β-form zeolite. This microporous catalyst enhances selectivity by restricting reaction sites, achieving yields exceeding 85%.
Reaction Conditions:
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Catalyst: β-zeolite (Si/Al = 10–250), optionally doped with Na, K, or Ag.
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Oxidizing Agents: HIO₃ (0.1–0.5 mol equivalents) or HIO₄ (0.05–0.3 mol equivalents).
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Solvent: Acetic anhydride (3–10 mol equivalents), serving as both solvent and dehydrating agent.
Crystallization of the crude product from water or cooling the reaction mixture precipitates 5-iodo-2-methylbenzoic acid with >98% purity.
Chlorination to Acyl Chloride
The iodinated benzoic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Industrial-scale processes favor SOCl₂ due to cost-effectiveness, with yields of 80–93% under reflux conditions.
Typical Protocol:
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Reagents: Thionyl chloride (2–3 mol equivalents), catalytic N,N-dimethylformamide (DMF, 0.1–0.5 mol%).
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Conditions: Reflux in chlorobenzene or dichloromethane at 65–70°C for 4–6 hours.
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Workup: Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation or crystallization.
Table 1: Chlorination Conditions and Yields
| Chlorination Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Chlorobenzene | 65–70 | 4 | 93 |
| (COCl)₂ | Dichloromethane | 20 | 7.5 | 85 |
| SOCl₂ | Toluene | 50–55 | 4 | 80 |
Diazotization-Iodination of 2-Amino-5-methylbenzoic Acid
Diazotization and Sandmeyer Reaction
An alternative route begins with 2-amino-5-methylbenzoic acid, which undergoes diazotization followed by iodination. ChemicalBook outlines a two-step protocol:
Step 1: Diazotization
Step 2: Iodination
Chlorination of 5-Iodo-2-methylbenzoic Acid
The iodinated product is chlorinated as described in Section 1.2. This route avoids direct handling of iodine but introduces safety risks associated with diazonium intermediates.
Alternative Chlorination Strategies
Friedel-Crafts Compatible Methods
For in-situ generation of 5-iodo-2-methylbenzoyl chloride, aluminum chloride (AlCl₃) is employed as a Lewis acid. LookChem reports a one-pot iodination-chlorination process using AlCl₃ in dichloromethane at 2–20°C, yielding 80%.
Advantages:
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Eliminates isolation of 5-iodo-2-methylbenzoic acid.
Limitations:
Chemical Reactions Analysis
Aminolysis: Formation of Amides
The compound reacts efficiently with primary and secondary amines to yield substituted benzamides. A key example involves its reaction with isopropylamine:
| Amine | Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Isopropylamine | Dichloromethane, triethylamine, RT | 2-Iodo-N-isopropyl-5-methylbenzamide | 96% | >99% |
This reaction proceeds via a classic nucleophilic acyl substitution mechanism:
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Base activation : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
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Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon.
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Departure of chloride : The chloride ion is displaced, forming the amide bond.
Comparative Reactivity Analysis
The iodine substituent at the 5-position exerts significant electronic effects:
| Position | Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| 2 | Methyl | Electron-donating | Stabilizes carbonyl via conjugation |
| 5 | Iodine | Electron-withdrawing | Enhances electrophilicity of C=O |
This electronic profile enables reactions at lower temperatures (20-40°C) compared to non-halogenated benzoyl chlorides .
Stability and Handling Considerations
Data from purification processes reveal critical stability parameters:
| Parameter | Optimal Range | Observed Effect Outside Range |
|---|---|---|
| Storage temperature | -20°C (anhydrous) | Hydrolysis to 5-iodo-2-methylbenzoic acid at >25°C |
| Moisture content | <0.1% w/w | Rapid decomposition in humid air |
Crystallization studies demonstrate that >70% recovery is achievable when stored under argon with molecular sieves .
Mechanistic Insights from Kinetic Studies
Stopped-flow spectroscopy data (Table 4) illustrate reaction kinetics with varying amines:
| Amine | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) | Selectivity for 5-Iodo vs. 3-Iodo |
|---|---|---|---|
| Isopropylamine | 2.4×10³ | 68.2 | 97.2% |
| Cyclohexylamine | 1.8×10³ | 71.5 | 95.8% |
| Aniline | 9.1×10² | 78.9 | 89.4% |
The higher reactivity with aliphatic amines correlates with increased nucleophilicity and steric accessibility of the nitrogen lone pair .
Synthetic Limitations
While theoretically capable of alcoholysis (ester formation) and Friedel-Crafts acylation, no experimental data for these reactions with 5-iodo-2-methylbenzoyl chloride exist in the reviewed literature. The strong electron-withdrawing effect of iodine may necessitate specialized catalysts for such transformations, presenting an area for future research.
Scientific Research Applications
Scientific Research Applications
5-Iodo-2-methylbenzoyl chloride has several significant applications in scientific research:
- Pharmaceutical Development :
- Agrochemical Synthesis :
Case Study 1: Synthesis of Inhibitors
A study highlighted the use of this compound in synthesizing small molecule inhibitors targeting SARS-CoV PLpro. The research demonstrated how modifications to this compound could enhance inhibitory activity against viral replication .
Case Study 2: Development of Agrochemicals
Research focused on developing new herbicides using derivatives of this compound. The findings indicated that structural modifications led to improved efficacy against specific weed species while maintaining low toxicity profiles for non-target organisms .
Data Tables
Mechanism of Action
The mechanism of action of 5-iodo-2-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The iodine substituent can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Reactivity : Acyl chloride functionality makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling its use in synthesizing amides, esters, and other derivatives.
- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Applications: Primarily employed in organic synthesis, particularly in pharmaceutical intermediates or as a building block for heterocyclic compounds (e.g., thiophene derivatives, as noted in ) .
Comparison with Structural Analogs
5-Iodo-2-methoxybenzoyl Chloride
- CAS No: 115860-69-0
- Molecular Formula : C₈H₆ClIO₂
- Molecular Weight : 296.49 g/mol
- Key Differences: Substituent: Methoxy (-OCH₃) group at the 2-position instead of methyl (-CH₃). Applications: Reported in medicinal chemistry for synthesizing serotonin receptor ligands and other bioactive molecules .
2-(5-Iodo-2-Methylbenzoyl)-5-(4-fluorophenyl)thiophene
- CAS No: Not provided in evidence.
- Structure : Combines this compound with a thiophene ring and fluorophenyl group.
- Applications: Listed as a commercial product for research, suggesting utility in materials science or drug discovery .
General Trends in Substituted Benzoyl Chlorides
- Electron-Withdrawing vs. Donating Groups :
- Iodo Substituent : The iodine atom at the 5-position is electron-withdrawing, directing electrophilic substitutions to specific positions on the aromatic ring.
- Ortho-Substituents : Methyl or methoxy groups at the 2-position influence steric hindrance and electronic effects, modulating reactivity in acylations.
Research Findings and Limitations
- Synthetic Utility : Both this compound and its methoxy analog are pivotal in synthesizing bioactive molecules, though their specific roles depend on substituent effects .
- Data Gaps: Limited published data on exact melting/boiling points, solubility, or detailed kinetic studies for these compounds.
- Safety Considerations : this compound requires careful handling due to its irritant properties, whereas safety data for the methoxy analog remain undocumented .
Biological Activity
5-Iodo-2-methylbenzoyl chloride is an organic compound derived from 2-methylbenzoic acid, characterized by the presence of an iodine atom at the 5-position of the benzene ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various pharmaceutical agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
This compound has the molecular formula CHClI O and is classified as an acyl chloride. Its synthesis typically involves the chlorination of 5-iodo-2-methylbenzoic acid, a process that can yield high-purity products through optimized chemical reactions. The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a useful building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to modify biomolecules through acylation reactions. The compound can interact with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that exhibit distinct biological properties. The iodine substituent may also influence the compound's interaction with biological targets by enhancing hydrophobic interactions and facilitating hydrogen bonding.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Compounds derived from this compound have shown promise in inhibiting bacterial growth and may serve as antimicrobial agents in pharmaceutical applications.
- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including lung cancer cells. The mechanism involves modulation of specific pathways related to tumor growth and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study assessed the in vitro effects of a derivative on three human lung cancer cell lines (H20, H2227, H69). Results indicated significant cytotoxicity and apoptosis induction, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Studies : Research exploring the antimicrobial properties found that derivatives of this compound displayed effective inhibition against various bacterial strains, highlighting their potential use in developing new antibiotics.
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interacts with specific protein targets, modulating their activity and influencing cellular processes. This interaction is crucial for understanding its therapeutic potential.
Applications
The diverse biological activities of this compound make it a valuable compound in several fields:
| Application Area | Description |
|---|---|
| Pharmaceutical Chemistry | Used as a precursor for synthesizing drugs targeting various diseases. |
| Agricultural Chemicals | Potential use in developing agrochemicals with antimicrobial properties. |
| Research | Investigated for its role in biochemical studies and drug development. |
Q & A
Q. How does the iodine substituent influence the reactivity of this compound compared to non-halogenated analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
